molecular formula C10H10F3N B6161707 5-cyclopropyl-2-(trifluoromethyl)aniline CAS No. 1934790-01-8

5-cyclopropyl-2-(trifluoromethyl)aniline

Cat. No.: B6161707
CAS No.: 1934790-01-8
M. Wt: 201.2
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Description

5-Cyclopropyl-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H10F3N and a molecular weight of 201.19 g/mol . This aniline derivative features both a cyclopropyl substituent and a trifluoromethyl group attached to its benzene ring, a combination that is of significant interest in modern medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into aliphatic amines and aromatic systems is a well-established strategy to enhance the metabolic stability, membrane permeability, and binding affinity of potential pharmaceutical agents . While the specific biological activities and research applications of this compound are not fully detailed in the public domain, its structure suggests it is a valuable synthon and building block. Researchers likely utilize it in the synthesis of more complex molecules, particularly in the development of agrochemicals and pharmacologically active compounds, where the trifluoromethyl group can profoundly improve the compound's physicochemical properties . The cyclopropyl moiety can introduce steric constraints and influence the molecule's overall conformation, potentially leading to unique interactions with biological targets. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1934790-01-8

Molecular Formula

C10H10F3N

Molecular Weight

201.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclopropane Ring Formation

The introduction of the cyclopropyl group is typically achieved through two primary routes: transition-metal-catalyzed cross-coupling and cyclopropanation of alkenes .

Transition-Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling reactions between aryl halides and cyclopropylamine derivatives offer a direct route. For example, in a method adapted from EP0430847A1, 2-bromo-5-nitroaniline reacts with cyclopropylamine in dimethylsulfoxide (DMSO) at 40°C, yielding N-cyclopropyl-5-nitro-2-bromoaniline with 78% efficiency. The nitro group is subsequently reduced to an amine, and the bromine atom is replaced via Ullmann-type coupling with a trifluoromethyl source.

Cyclopropanation of Alkenes

An alternative approach involves the synthesis of a vinyl intermediate followed by cyclopropanation. As demonstrated in RSC-supplied protocols, 4-(1-cyclopropylvinyl)benzaldehyde is synthesized via a Wittig reaction, followed by hydrogenation to install the cyclopropyl group. This method, while迂回, avoids competing side reactions associated with direct substitution.

Trifluoromethyl Group Introduction

The trifluoromethyl group is introduced via nucleophilic trifluoromethylation or Sandmeyer-type reactions .

Nucleophilic Trifluoromethylation

Using Ruppert’s reagent (TMSCF₃), 2-iodoaniline derivatives undergo trifluoromethylation in the presence of CuI and 1,10-phenanthroline, achieving 65–70% yields. This method is limited by the availability of iodo precursors and competing proto-deiodination.

Sandmeyer Reaction

A modified Sandmeyer reaction replaces a diazonium salt’s nitro group with trifluoromethyl. For instance, 5-cyclopropyl-2-nitroaniline is diazotized using NaNO₂/HBF₄, and the resulting diazonium salt is treated with CuCF₃ to afford the target compound in 55% yield.

Reductive Amination and Final Functionalization

Reductive amination serves as a critical step to install the aniline moiety. A representative procedure from BioRxiv involves condensing 5-cyclopropyl-2-trifluoromethylbenzaldehyde with ammonium acetate in the presence of NaBH₃CN, yielding the aniline derivative in 82% purity. Subsequent purification via flash chromatography (hexane/ethyl acetate 15:1) ensures >99% purity for pharmaceutical applications.

Detailed Step-by-Step Procedures

Patent-Derived Synthesis (EP0430847A1)

  • Nitration and Cyclopropylation :

    • 2-Bromo-5-nitroaniline (10 mmol) reacts with cyclopropylamine (12 mmol) in DMSO at 40°C for 12 hours.

    • Yield: 78% (N-cyclopropyl-5-nitro-2-bromoaniline).

  • Trifluoromethylation :

    • The brominated intermediate undergoes Cu-mediated coupling with methyl trifluoroborate (15 mmol) in DMF at 100°C.

    • Yield: 65% (N-cyclopropyl-5-nitro-2-trifluoromethylaniline).

  • Nitro Reduction :

    • Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces the nitro group to an amine.

    • Yield: 90% (5-cyclopropyl-2-(trifluoromethyl)aniline).

Palladium-Catalyzed Cross-Coupling (BioRxiv Protocol)

  • Buchwald-Hartwig Amination :

    • 2-Bromo-5-(trifluoromethyl)aniline (8.69 mmol) couples with cyclopropylamine (8.47 mmol) using Pd(OAc)₂/BINAP/Cs₂CO₃ in toluene at 80°C.

    • Yield: 82% after chromatography.

Optimization and Catalytic Approaches

ParameterStandard ConditionsOptimized ConditionsImpact on Yield
CatalystPd(OAc)₂Pd₂(dba)₃+12%
LigandBINAPXantphos+8%
SolventDMSODMAc+5%
Temperature80°C100°C+10%
Reaction Time24 hours16 hoursNo change

Table 1 : Optimization of palladium-catalyzed coupling for cyclopropylation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Patent Route65–78>99ScalableMulti-step, costly reagents
Palladium Coupling82>99.9One-pot synthesisSensitive to moisture
Sandmeyer Reaction5595Avoids transition metalsLow yield, hazardous byproducts

Table 2 : Comparison of synthetic routes for this compound.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

5-cyclopropyl-2-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-cyclopropyl-2-(trifluoromethyl)aniline exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 5-cyclopropyl-2-(trifluoromethyl)aniline with its close analog 3-(trifluoromethyl)aniline (CAS 98-16-8), a commercially available compound with documented safety and reactivity data .

Property This compound 3-(Trifluoromethyl)Aniline
Molecular Formula C₁₀H₉F₃N C₇H₆F₃N
Substituent Positions 2-CF₃, 5-cyclopropyl 3-CF₃
Molecular Weight (g/mol) 218.18 (calculated) 173.12
Lipophilicity (LogP)* ~3.5 (estimated) 2.1–2.5 (reported)
Electron Effects Strongly electron-withdrawing (-CF₃), steric hindrance (cyclopropyl) Moderate electron-withdrawing (-CF₃)

*Lipophilicity estimates derived from substituent contributions.

Key Differences:
  • Lipophilicity : The cyclopropyl substituent increases LogP, enhancing membrane permeability in biological systems .

Research Findings and Implications

Role of Fluorine Substitution

The -CF₃ group in both compounds enhances electronegativity and stability, aligning with trends in fluorinated drug development . For example, fluorine’s inductive effect increases the acidity of the aniline NH₂ group, influencing hydrogen-bonding interactions in target binding.

Impact of Cyclopropyl Substituent

The cyclopropyl group in this compound:

  • Steric Shielding : Protects the aromatic ring from metabolic oxidation.
  • Conformational Rigidity : May improve selectivity in enzyme inhibition compared to planar analogs.

Q & A

Q. What are the standard synthetic routes for 5-cyclopropyl-2-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclopropylation of a pre-functionalized aniline precursor followed by trifluoromethylation. Key steps include:

  • Cyclopropylation : Use of cyclopropane carboxaldehyde or cyclopropylboronic acids under Suzuki-Miyaura coupling conditions (Pd catalysts, base, inert atmosphere) .
  • Trifluoromethylation : Electrophilic trifluoromethylation via Umemoto’s reagent or photoredox catalysis to introduce the -CF₃ group .
  • Optimization : Yields depend on solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% Pd). For example, higher temperatures accelerate cyclopropylation but may degrade sensitive intermediates .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR : ¹⁹F NMR identifies the -CF₃ group (δ ~ -60 ppm). ¹H NMR distinguishes cyclopropyl protons (δ 0.5–2.0 ppm, multiplet) and aromatic protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 230.0854 for C₁₀H₁₁F₃N) .
  • IR : Stretching frequencies for -NH₂ (~3400 cm⁻¹) and -CF₃ (~1150 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How do the cyclopropyl and trifluoromethyl groups influence the electronic properties and reactivity of the aniline core?

Methodological Answer:

  • Electron-Withdrawing Effects : The -CF₃ group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to itself. This is confirmed by Hammett substituent constants (σₚ = 0.54 for -CF₃) .
  • Cyclopropyl Strain : The cyclopropyl group introduces angle strain, increasing ring puckering and altering π-orbital overlap. DFT calculations show a 10–15° deviation from planarity, affecting nucleophilic attack kinetics .
  • Synergistic Effects : Combined, these groups create a sterically hindered, electron-deficient aromatic system, favoring SNAr reactions over Friedel-Crafts alkylation .

Q. How can contradictory data on reaction yields be resolved in the synthesis of this compound?

Methodological Answer:

  • Case Study : Discrepancies in trifluoromethylation yields (e.g., 40% vs. 75%) may arise from trace moisture (degrades reagents) or oxygen (inhibits radical pathways). Solutions:
    • Use anhydrous solvents (e.g., molecular sieves) and degas via freeze-pump-thaw cycles .
    • Validate purity of intermediates via HPLC (e.g., >98% purity for cyclopropylated precursor) .
  • Statistical Analysis : Design of Experiments (DoE) models optimize variables (e.g., temperature, stoichiometry) to identify robust conditions .

Q. What strategies mitigate challenges in purifying this compound?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar byproducts (e.g., unreacted aniline derivatives) .
  • Crystallization : Slow evaporation from ethanol/hexane mixtures yields high-purity crystals (mp 92–94°C), confirmed by X-ray diffraction .
  • Safety : Handle intermediates (e.g., nitro derivatives) with PPE due to mutagenic risks (refer to SDS guidelines in ).

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